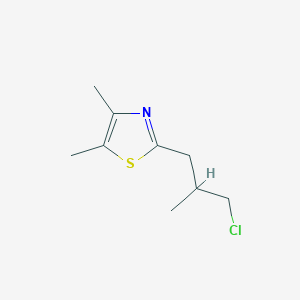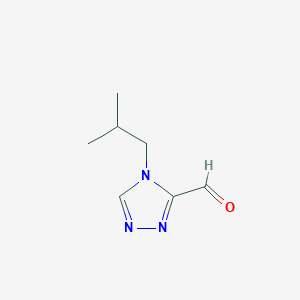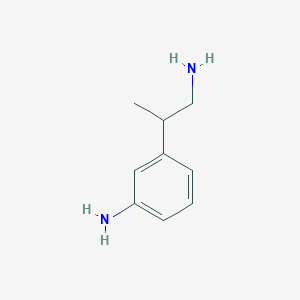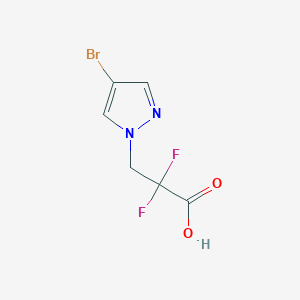
4-(1H-Imidazol-5-yl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Imidazol-5-yl)pyrrolidin-3-amine is a compound that features both an imidazole ring and a pyrrolidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine typically involves the construction of the imidazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of amido-nitriles to form substituted imidazoles. This reaction can be catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Imidazol-5-yl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the pyrrolidine ring.
Substitution: Both the imidazole and pyrrolidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyrrolidine rings.
Wissenschaftliche Forschungsanwendungen
4-(1H-Imidazol-5-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or polymers.
Wirkmechanismus
The mechanism of action of 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can interact with metal ions or other functional groups in the active site of enzymes, while the pyrrolidine ring can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.
Histidine: An amino acid that contains an imidazole ring.
Metronidazole: An antibiotic that contains an imidazole ring.
Uniqueness
4-(1H-Imidazol-5-yl)pyrrolidin-3-amine is unique due to the combination of both an imidazole ring and a pyrrolidine ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler compounds like imidazole or pyrrolidine alone.
Eigenschaften
Molekularformel |
C7H12N4 |
|---|---|
Molekulargewicht |
152.20 g/mol |
IUPAC-Name |
4-(1H-imidazol-5-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C7H12N4/c8-6-2-9-1-5(6)7-3-10-4-11-7/h3-6,9H,1-2,8H2,(H,10,11) |
InChI-Schlüssel |
TWUYPDDJXUDDCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1)N)C2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13197837.png)


![4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13197852.png)


![1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13197875.png)
![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13197890.png)



![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)
![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)

